molecular formula C16H18N6O3 B13942845 2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine CAS No. 61939-60-4

2-(4-Methyl-1-piperazinyl)-7-nitro-10-methyl-3,4-diazaphenoxazine

Cat. No.: B13942845
CAS No.: 61939-60-4
M. Wt: 342.35 g/mol
InChI Key: LIHBWRNUCDBENQ-UHFFFAOYSA-N
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Description

5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-(4-methyl-1-piperazinyl)-8-nitro-5H-pyridazino[3,4-b][1,4]benzoxazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and piperazinyl groups, in particular, contribute to its diverse range of applications .

Properties

CAS No.

61939-60-4

Molecular Formula

C16H18N6O3

Molecular Weight

342.35 g/mol

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)-8-nitropyridazino[3,4-b][1,4]benzoxazine

InChI

InChI=1S/C16H18N6O3/c1-19-5-7-21(8-6-19)15-10-13-16(18-17-15)25-14-9-11(22(23)24)3-4-12(14)20(13)2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

LIHBWRNUCDBENQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=C(O3)C=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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